2-(2-Methoxyphenyl)piperazine dihydrochloride
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Overview
Description
2-(2-Methoxyphenyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)piperazine dihydrochloride typically involves the reaction of 2-methoxyaniline with piperazine under specific conditions. One common method includes the use of a solvent such as acetonitrile and a catalyst like Yb(OTf)3. The reaction is carried out under reflux conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
Scientific Research Applications
2-(2-Methoxyphenyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of neurotransmitter systems due to its interaction with serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)piperazine dihydrochloride involves its interaction with serotonin receptors in the brain. It acts as a nonselective serotonin receptor agonist, which means it can bind to and activate multiple serotonin receptor subtypes. This interaction leads to various physiological effects, including modulation of mood and behavior .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
Comparison: 2-(2-Methoxyphenyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its binding affinity and selectivity for serotonin receptors. Compared to other piperazine derivatives, it may exhibit different pharmacological profiles and therapeutic potentials .
Properties
Molecular Formula |
C11H18Cl2N2O |
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Molecular Weight |
265.18 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10;;/h2-5,10,12-13H,6-8H2,1H3;2*1H |
InChI Key |
BHZNRENREKFQEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2.Cl.Cl |
Origin of Product |
United States |
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